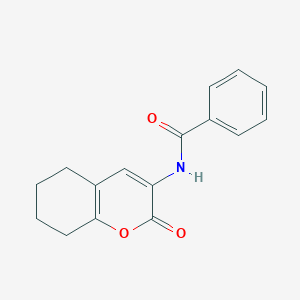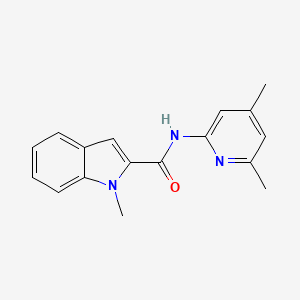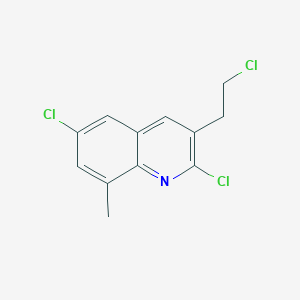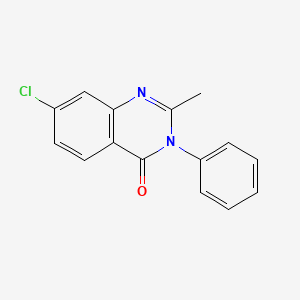
5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chlorophenoxy group attached to the phenyl ring, which is further connected to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable halogenated benzene derivative under basic conditions to form the chlorophenoxy intermediate.
Cyclization to Form Pyrazole: The chlorophenoxy intermediate is then subjected to cyclization with hydrazine or its derivatives to form the pyrazole ring. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenoxy)phenylhydrazine: Similar structure but lacks the pyrazole ring.
4-(4-Chlorophenoxy)benzaldehyde: Contains the chlorophenoxy group but has an aldehyde functional group instead of the pyrazole ring.
Uniqueness
5-(4-(4-Chlorophenoxy)phenyl)-1H-pyrazole is unique due to the presence of both the chlorophenoxy and pyrazole moieties, which confer specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
1397220-65-3 |
|---|---|
Formule moléculaire |
C15H11ClN2O |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
5-[4-(4-chlorophenoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C15H11ClN2O/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18) |
Clé InChI |
KTMMEJLIVNGOBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=NN2)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)








![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)
![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)


